molecular formula C8H10F2N2O2 B13886433 Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Cat. No.: B13886433
M. Wt: 204.17 g/mol
InChI Key: RTYHUMLKRMFHKX-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a fluorinated pyrazole derivative that serves as a critical synthetic intermediate in organic and agrochemical research. While the exact properties of this specific isomer are being characterized, compounds within this class, particularly ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, are well-documented as key building blocks for the synthesis of advanced fungicides . These fungicides, including market-leading agents such as sedaxane, fluxapyroxad, and bixafen, function as potent succinate dehydrogenase inhibitors (SDHIs), targeting cellular respiration in fungal pathogens . The presence of the difluoromethyl group on the pyrazole ring is a significant structural feature that often enhances the biological activity, metabolic stability, and lipophilicity of the resulting molecules, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . The synthetic route for such molecules may involve multi-step processes, including halogenation, cyanation, hydrolysis, and fluorination, using reagents like diethylaminosulfur trifluoride (DAST) . This product is intended for use in laboratory research to develop novel active ingredients and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

ethyl 1-(difluoromethyl)-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-11-12(5(6)2)8(9)10/h4,8H,3H2,1-2H3

InChI Key

RTYHUMLKRMFHKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(F)F)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Substituent Position Effects

  • Difluoromethyl Group: The target compound’s 1-position difluoromethyl group contrasts with Ethyl 5-(difluoromethyl)-1-methyl-pyrazole-4-carboxylate , where the difluoromethyl is at position 5.
  • Sulfamoyl vs. Ester Groups : Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate replaces the methyl group with a sulfamoyl moiety, introducing hydrogen-bonding capacity. This modification is advantageous in pharmaceuticals for target engagement but may reduce lipophilicity compared to the target compound.

Electronic and Steric Modifications

  • Fluorinated Aromatic Rings : Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate incorporates a fluorophenyl group, enhancing electron-withdrawing effects and metabolic stability. The target compound’s difluoromethyl group provides similar stability but with reduced steric bulk.
  • Chloro(difluoro)methoxy Substituent: Ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate demonstrates how electronegative substituents (Cl, F) enhance pesticidal activity by disrupting enzymatic processes in pests.

Research Findings and Trends

  • Crystallographic Studies : Tools like SHELX and Mercury enable precise structural analysis of pyrazole derivatives, aiding in the comparison of bond lengths and intermolecular interactions. For example, steric effects from the difluoromethyl group could be quantified via crystallography.
  • Synthetic Pathways : highlights intermediates like 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide, suggesting routes to modify the pyrazole core for diverse applications .
  • Pesticide Development : The prevalence of fluorinated and sulfonamide pyrazoles in and aligns with industry trends toward fluorine-rich agrochemicals for enhanced efficacy .

Biological Activity

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications, supported by relevant data tables and research findings.

Overview of the Compound

This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities, including antifungal, anti-inflammatory, and anticancer properties. The difluoromethyl group enhances its chemical stability and biological efficacy.

Biochemical Interactions:

  • Enzyme Inhibition: The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to altered metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
  • Mitochondrial Effects: Similar pyrazole derivatives have been reported to inhibit mitochondrial complex I, leading to decreased ATP production and potential cell death. This mechanism is crucial for understanding its cytotoxic effects in various cell types.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of this compound against several phytopathogens. The compound exhibits significant inhibitory effects on:

  • Fusarium graminearum
  • Botrytis cinerea
  • Phytophthora capsica

In vitro tests revealed that at concentrations as low as 50 mg/L, the compound showed effective antifungal activity, with half-maximal effective concentration (EC50) values indicating strong potency against specific strains .

Anti-inflammatory Effects

Pyrazole derivatives have been documented to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

  • In vitro Studies : A series of experiments were conducted to evaluate the compound's efficacy against various fungal pathogens. Notably, compounds with similar structures demonstrated significant activity against Sclerotinia sclerotiorum , with EC50 values ranging from 2.52 mg/L to 3.96 mg/L .
  • Animal Model Studies : In vivo studies showed that administration of this compound led to a marked reduction in fungal infection severity in treated animals compared to controls .

Data Table: Biological Activity Summary

Activity TypePathogen/TargetEC50 (mg/L)Reference
AntifungalFusarium graminearum3.96
AntifungalSclerotinia sclerotiorum2.52
Anti-inflammatoryTNF-α InhibitionSignificant
Anti-inflammatoryIL-6 InhibitionSignificant

Q & A

Q. Key Reaction Conditions :

ReagentRoleTemperature/TimeYield Reference
Ethyl acetoacetateCarbonyl sourceReflux, 6–8 hrs~60–70%
DMF-DMAActivating agent80–100°C, 2–4 hrs
Difluoromethylation agentFluorine incorporationRT to 60°C, 12–24 hrsPatent-optimized

How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Basic
Methodology :

  • 1^1H/13^{13}C NMR : Identify substituents via characteristic shifts:
    • Pyrazole C-4 ester carbonyl: ~160–165 ppm (13^{13}C).
    • Difluoromethyl (CF2_2H): Split signals at ~6.0–6.5 ppm (1^1H, JHFJ_{HF} ≈ 55–60 Hz) .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm1^{-1}) and difluoromethyl (C-F stretches at 1100–1250 cm1^{-1}) .

Q. SAR Table :

AnalogModificationActivity Trend (Example)
–CF3_3 substitutionIncreased lipophilicityEnhanced enzyme inhibition
Carboxylic acid derivativeImproved solubilityHigher in vitro efficacy

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